

Pentryl chemical structure and CAS number

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Compound of Interest		
Compound Name:	Pentryl	
Cat. No.:	B1208548	Get Quote

An In-depth Technical Guide to Pentryl

This guide provides a comprehensive overview of the chemical compound **Pentryl**, focusing on its chemical structure, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Chemical Identity and Structure

Pentryl, with the CAS Number 4481-55-4, is a high explosive notable for incorporating nitro, nitrate, and nitramine functional groups within a single molecule.[1] Its systematic IUPAC name is 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate (ester).[2]

The molecular formula of **Pentryl** is $C_8H_6N_6O_{11}$.[2][3][4] It is an achiral molecule with no defined stereocenters.[3][4]

Chemical Structure Diagram

Caption: Chemical structure of Pentryl.

Physicochemical and Explosive Properties

Pentryl is a crystalline solid with powerful explosive characteristics. A summary of its key quantitative properties is presented below.

Table 1: Chemical Identifiers and Molecular Properties of **Pentryl**



Property	Value	Reference
CAS Number	4481-55-4	[2][4]
Molecular Formula	C8H6N6O11	[2][3][4]
Molecular Weight	362.17 g/mol	[2][3][4]
SMILES	C(COINVALID-LINK [O-])N(c1c(cc(cc1INVALID-LINK[O-])INVALID-LINK [O-])INVALID-LINK[O-]) INVALID-LINK[O-]	[3][4]
InChI	InChI=1S/C8H6N6O11/c15- 10(16)5-3-6(11(17)18)8(7(4- 5)12(19)20)9(13(21)22)1-2-25- 14(23)24/h3-4H,1-2H2	[3][4]
InChlKey	UNMSQGCYXOMOAC- UHFFFAOYSA-N	[3][4]

Table 2: Physical and Explosive Properties of **Pentryl**

Property	Value	Reference
Appearance	Small, cream-colored crystals	[2]
Density	1.82 g/cm ³	[2]
Melting Point	129 °C (with slight decomposition)	[2]
Explosion Temperature	235 °C	[2]
Heat of Combustion	911.1 kcal/mole	[2]
Heat of Explosion	372.4 kcal/mole	[2]
Heat of Formation	43.4 kcal/mole	[2]

Table 3: Solubility of **Pentryl** at 25°C

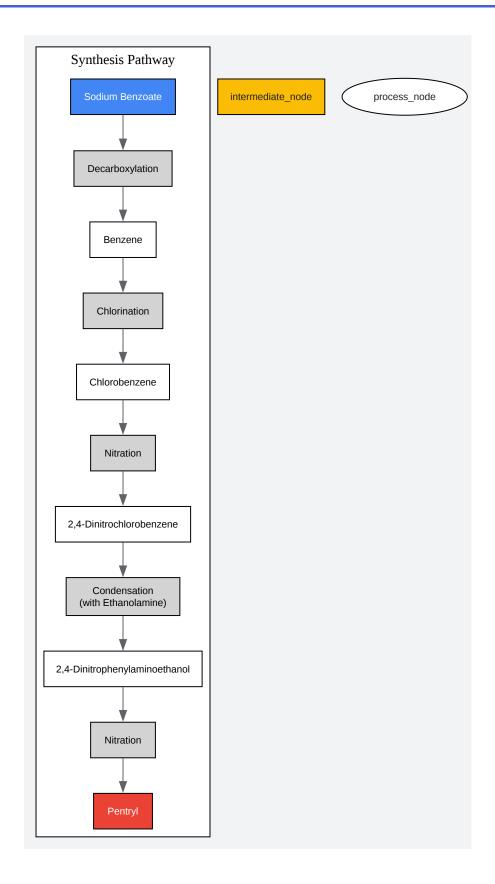


Solvent	Solubility (w/w)	Reference
Benzene	0.70%	[2]
Ethylene Dichloride	0.72%	[2]
Toluene	0.63%	[2]
Methanol	0.67%	[2]
Ethanol	0.11%	[2]
Ether	0.16%	[2]
Chloroform	0.07%	[2]
Carbon Tetrachloride	Trace	[2]
Water	Trace	[2]
Nitroglycerol	Freely Soluble	[2]

Synthesis of Pentryl

Pentryl can be synthesized through a multi-step process starting from readily available precursors. A common route involves the nitration of 2,4-dinitrophenylaminoethanol.[1][2] The following workflow outlines a five-step synthesis method.





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Caption: Five-step synthesis workflow for **Pentryl**.



Experimental Protocol: Nitration of 2,4-Dinitrophenylaminoethanol

This protocol is adapted from a method described for the final step in the synthesis of **Pentryl**. [5]

Materials:

- 2,4-Dinitrophenylaminoethanol (13.6 g, 0.06 mol)
- Potassium nitrate (KNO₃) (54.6 g, 0.54 mol)
- Concentrated sulfuric acid (H₂SO₄) (100 mL)
- Cold water (1 L)
- Stirring apparatus
- · Cooling bath
- Filtration apparatus

Procedure:

- Preparation of Nitrating Mixture: In a suitable flask, dissolve 54.6 g of potassium nitrate in 100 mL of concentrated sulfuric acid. Cool the mixture to 25°C using a cooling bath.
- Addition of Precursor: With rapid stirring, add 13.6 g of 2,4-Dinitrophenylaminoethanol to the nitrating mixture. The temperature will rise to approximately 50°C.
- Precipitation: The product, Pentryl, will rapidly precipitate from the solution, causing the mixture to become pasty and solidify.
- Quenching and Filtration: Stir the pasty mixture into 1 liter of cold water.
- Washing: Filter the crude product and wash it thoroughly with additional cold water. A
 subsequent wash with a dilute sodium bicarbonate solution, followed by a final water wash,
 can be performed to neutralize and remove residual acid.[1]



• Drying: The resulting **Pentryl** crystals should be carefully dried.

Safety Note: **Pentryl** is a high explosive. Its synthesis and handling should only be undertaken by trained professionals in a controlled laboratory environment with appropriate safety precautions. Inhalation, ingestion, and skin contact must be avoided.[1]

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